(S)-3-Amino-3-phenylpropan-1-ol
Overview
Description
(S)-3-Amino-3-phenylpropan-1-ol is a chiral compound that is of interest in the field of medicinal chemistry due to its potential as a building block for pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis which can be informative for understanding the chemical and biological relevance of similar structures.
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, involves highly diastereoselective steps. For instance, the formation of a cyanohydrin derivative from an (S)-2-N,N-dibenzyl-amino-3-phenylpropanal precursor is a key step in the synthesis of this compound, which is a component of HIV protease inhibitors . This suggests that similar strategies could potentially be applied to the synthesis of this compound, with careful consideration of the stereochemistry and functional group transformations required.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a chiral center at the carbon bearing the amino group, which is important for its biological activity. The presence of the phenyl group likely contributes to the compound's hydrophobic character and could influence its binding interactions with biological targets. The stereochemistry of the chiral center is crucial, as it can significantly affect the compound's pharmacological properties.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to this compound, they do highlight the importance of stereochemistry in the chemical reactivity and biological activity of related compounds. For example, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols is highly dependent on the absolute configuration of the chiral centers . This suggests that this compound may also undergo reactions where its stereochemistry plays a key role in determining the outcome and efficacy of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and reactivity, would be influenced by its functional groups and molecular geometry. The presence of both amino and hydroxyl groups could facilitate hydrogen bonding, affecting its solubility in different solvents. The phenyl group could contribute to the overall stability of the molecule and its affinity for nonpolar environments, which is relevant for its potential use in drug design.
Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
- Lipase-Catalyzed Resolution : This process has been used for the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, particularly in the synthesis of (S)-dapoxetine, using Candida antarctica lipase A (CAL-A) as a biocatalyst. This method is significant for obtaining valuable intermediates in pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial and Antitumor Properties
- Antimicrobial Activity : A study found that compounds like 3-phenylpropan-1-ol have inhibitory action against Pseudomonas aeruginosa, suggesting potential use as preservatives in medical formulations (Richards & McBride, 1973).
- Antitumor Activity : Research on tertiary aminoalkanol hydrochlorides, which include derivatives of 3-phenylpropan-1-ol, has indicated potential antitumor activities, highlighting its relevance in cancer research (Isakhanyan et al., 2016).
Chemical Synthesis and Modification
- Electrochemical Behavior : The synthesis of certain derivatives, such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol, from L-phenylalanine and its electrochemical behavior on gold electrodes, illustrates the compound’s application in electrochemistry and material science (Sun et al., 2004).
Pharmacological Research
- Monoamine Reuptake Inhibitors : Derivatives of 3-amino-3-phenylpropan-1-ol have been studied for their potential as monoamine reuptake inhibitors, a class of compounds significant in the treatment of neurological and psychiatric disorders (Mahaney et al., 2009).
Antioxidant and Membrane-Stabilizing Properties
- Biological Activity : Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols have been explored for their biological activity, particularly in antioxidant and membrane-stabilizing properties. These findings open avenues in cellular and molecular biology (Malakyan et al., 2011).
Asymmetric Autocatalysis
- Catalytic Synthesis : The compound has been used in asymmetric autocatalysis, demonstrating its utility in the enantioselective synthesis of other chiral compounds, an important aspect in organic chemistry and pharmaceutical manufacturing (ShengJian et al., 1993).
Safety and Hazards
“(S)-3-Amino-3-phenylpropan-1-ol” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
(3S)-3-amino-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370345 | |
Record name | (S)-3-Amino-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82769-76-4 | |
Record name | (-)-3-Amino-3-phenylpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82769-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Amino-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-Phenyl-3-propanolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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